molecular formula C17H17Cl3N2O2S B4366158 1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

Cat. No. B4366158
M. Wt: 419.8 g/mol
InChI Key: SBAPXKBCNDPMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DCPP and has been found to exhibit promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is not fully understood. However, studies have suggested that it acts by inhibiting the activity of various enzymes, as mentioned earlier. Additionally, it has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in several neurological disorders.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, it has been found to have anxiolytic, antidepressant, and antipsychotic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine in lab experiments include its potent inhibitory activity against various enzymes and its ability to modulate the activity of neurotransmitters. However, the limitations of using this compound include its complex synthesis method and the need for further studies to understand its mechanism of action fully.

Future Directions

The potential therapeutic applications of 1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine are vast, and several future directions can be explored. One of the most promising areas of research is its use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, its anti-inflammatory and anti-tumor properties can be further explored for the development of novel cancer therapies. Further studies are also needed to understand its mechanism of action fully and optimize its synthesis method to improve its yield and purity.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a chemical compound that has shown promising results in various scientific studies. Its potential therapeutic applications are vast, and further research is needed to fully understand its mechanism of action and optimize its synthesis method. The information presented in this paper highlights the importance of this compound in scientific research and its potential to lead to the development of novel therapies for various diseases.

Scientific Research Applications

1-(3-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, phosphodiesterase, and monoamine oxidase. These enzymes play a critical role in several physiological processes, and their inhibition can lead to therapeutic benefits.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2S/c18-14-3-1-2-13(10-14)12-21-6-8-22(9-7-21)25(23,24)17-11-15(19)4-5-16(17)20/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPXKBCNDPMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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